molecular formula C8H17NO B13473122 3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol

3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol

Cat. No.: B13473122
M. Wt: 143.23 g/mol
InChI Key: UYFNWZMNYGCJFY-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols It features a cyclobutane ring substituted with an amino group, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 2-methyl-2-(propan-2-yl)cyclobutanone, followed by the introduction of the amino group. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s activity and effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally similar compound with an amino group and a hydroxyl group on a different carbon framework.

    Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.

    Isopropylamine: An amine with a similar isopropyl group but lacking the cyclobutane ring.

Uniqueness

3-Amino-2-methyl-2-(propan-2-yl)cyclobutan-1-ol is unique due to its specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-amino-2-methyl-2-propan-2-ylcyclobutan-1-ol

InChI

InChI=1S/C8H17NO/c1-5(2)8(3)6(9)4-7(8)10/h5-7,10H,4,9H2,1-3H3

InChI Key

UYFNWZMNYGCJFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(CC1O)N)C

Origin of Product

United States

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